molecular formula C20H31NO5 B4884883 1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine;oxalic acid

1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine;oxalic acid

Cat. No.: B4884883
M. Wt: 365.5 g/mol
InChI Key: CYDVRFJPHJQEEW-UHFFFAOYSA-N
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Description

1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a 2-ethylphenoxy group and a butyl chain, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine typically involves the following steps:

    Formation of the 2-Ethylphenoxy Intermediate: This step involves the reaction of 2-ethylphenol with an appropriate alkylating agent to form the 2-ethylphenoxy group.

    Attachment of the Butyl Chain: The 2-ethylphenoxy intermediate is then reacted with a butyl halide under basic conditions to attach the butyl chain.

    Formation of the Piperidine Ring: The butylated intermediate is then reacted with 4-methylpiperidine to form the final compound.

    Oxalate Formation: The final step involves the reaction of the piperidine derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine; oxalic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Ethoxyphenoxy)butyl]-4-methylpiperidine
  • 1-[4-(2-Propylphenoxy)butyl]-4-methylpiperidine

Uniqueness

1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine is unique due to the specific substitution pattern on the phenoxy group and the length of the butyl chain. These structural features can influence its reactivity and interaction with biological targets, making it distinct from similar compounds.

This detailed article provides a comprehensive overview of 1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine; oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(2-ethylphenoxy)butyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.C2H2O4/c1-3-17-8-4-5-9-18(17)20-15-7-6-12-19-13-10-16(2)11-14-19;3-1(4)2(5)6/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDVRFJPHJQEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCCN2CCC(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine;oxalic acid
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1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine;oxalic acid
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1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine;oxalic acid
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1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine;oxalic acid
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1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine;oxalic acid
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1-[4-(2-Ethylphenoxy)butyl]-4-methylpiperidine;oxalic acid

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